molecular formula C16H15ClN4O3 B4587393 (4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol

(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol

Cat. No.: B4587393
M. Wt: 346.77 g/mol
InChI Key: XHFSUDXWEUYDPI-UHFFFAOYSA-N
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Description

(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C16H15ClN4O3 and its molecular weight is 346.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0832680 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Structural Analysis

One significant area of research involves the docking studies and crystal structure analysis of tetrazole derivatives. These studies aim to understand the orientation and interaction of molecules within the active site of enzymes, such as the cyclooxygenase-2 enzyme, and their potential as COX-2 inhibitors. For example, Al-Hourani et al. (2015) have determined the structures of related tetrazole derivatives through X-ray crystallography, highlighting the planarity of tetrazole rings and their potential interactions in biological systems (Al-Hourani et al., 2015).

Photogeneration and Reactivity

Research by Protti et al. (2004) explored the photochemistry of chlorophenol derivatives, providing insight into the generation of cations and their reactivity with pi nucleophiles, which could be relevant for the synthesis and application of similar compounds (Protti et al., 2004).

Quantum Chemical Calculations and Biological Effects

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a closely related compound, providing valuable data on its molecular structure, spectroscopic data, and potential biological effects. These studies offer insights into the electronic and molecular properties that could influence the scientific applications of "(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol" (Viji et al., 2020).

Synthesis and Antimicrobial Agents

Research on the synthesis of formazans from Mannich bases of thiadiazole derivatives, as conducted by Sah et al. (2014), showcases the potential antimicrobial applications of related compounds. This research area could provide a foundation for exploring the antimicrobial properties of "this compound" (Sah et al., 2014).

Properties

IUPAC Name

[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]-3-methoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c1-23-15-8-11(9-22)2-7-14(15)24-10-16-18-19-20-21(16)13-5-3-12(17)4-6-13/h2-8,22H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFSUDXWEUYDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol
Reactant of Route 2
(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol
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(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol
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(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol
Reactant of Route 5
(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.